Penduletin Penduletin Penduletin is a natural product found in Ageratina areolaris, Chrysosplenium alternifolium, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 569-80-2
VCID: VC21347772
InChI: InChI=1S/C18H16O7/c1-22-12-8-11-13(14(20)17(12)23-2)15(21)18(24-3)16(25-11)9-4-6-10(19)7-5-9/h4-8,19-20H,1-3H3
SMILES: COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)OC
Molecular Formula: C18H16O7
Molecular Weight: 344.3 g/mol

Penduletin

CAS No.: 569-80-2

Cat. No.: VC21347772

Molecular Formula: C18H16O7

Molecular Weight: 344.3 g/mol

* For research use only. Not for human or veterinary use.

Penduletin - 569-80-2

CAS No. 569-80-2
Molecular Formula C18H16O7
Molecular Weight 344.3 g/mol
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-3,6,7-trimethoxychromen-4-one
Standard InChI InChI=1S/C18H16O7/c1-22-12-8-11-13(14(20)17(12)23-2)15(21)18(24-3)16(25-11)9-4-6-10(19)7-5-9/h4-8,19-20H,1-3H3
Standard InChI Key YSXFFLGRZJWNFM-UHFFFAOYSA-N
SMILES COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)OC
Canonical SMILES COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)OC

Chemical Structure and Properties

Molecular Composition and Structural Features

Penduletin belongs to the flavone subclass of flavonoids, with a core structure consisting of a benzopyran backbone. Key structural attributes include:

  • Hydroxy groups: Position 5 (C5) and 4' (C4') on the B-ring.

  • Methoxy groups: Positions 3, 6, and 7 on the A-ring .

  • Molecular formula: C18H16O7\text{C}_{18}\text{H}_{16}\text{O}_7, with a molecular weight of 344.3 g/mol .

Table 1: Key Chemical Properties of Penduletin

PropertyValue/DescriptionSource
Molecular formulaC18H16O7\text{C}_{18}\text{H}_{16}\text{O}_7
Molecular weight344.3 g/mol
XLogP3 (logP)3.1
Hydrogen bond donors2
Hydrogen bond acceptors7
SolubilitySoluble in ethanol, DMSO, chloroform
Storage conditions-20°C, protected from light/air

Synonyms and Identification

Penduletin is also referred to as:

  • 5,4'-Dihydroxy-3,6,7-trimethoxyflavone .

  • 6-Hydroxykaempferol 3,6,7-trimethyl ether .

  • Candirone (historical nomenclature) .

Its structure is confirmed via NMR, HRESIMS, and UV spectroscopy, with characteristic absorption at 269–315 nm .

Biological Activities and Mechanisms

Antiviral Activity

Penduletin demonstrates potent antiviral effects against enteroviruses, particularly EV71. Key findings include:

  • IC50 of 0.20 µM against EV71 in vitro, with low cytotoxicity .

  • Inhibition of viral replication through undefined mechanisms, though flavonoids often target viral enzymes or host-cell receptors .

Table 2: Antiviral Activity of Penduletin

Target VirusIC50 (µM)CytotoxicityReference
EV710.20Low

Anticancer Properties

Penduletin exhibits cytotoxicity against cancer cell lines via apoptosis induction:

  • HepG2 (liver cancer): IC50 of 25.8 µM, with procaspase-3 cleavage .

  • MCF-7 (breast cancer): IC50 of 6.4 µM, and concurrent activation of procaspases-3 and -8 .

  • Glioblastoma: Induces apoptosis through reactive oxygen species (ROS) generation .

Table 3: Anticancer Activity of Penduletin

Cell LineIC50 (µM)MechanismReference
HepG225.8Procaspase-3 cleavage
MCF-76.4Procaspases-3/-8 activation
GlioblastomaN/AROS-mediated apoptosis

Antibacterial Activity

Penduletin shows moderate efficacy against Gram-positive bacteria:

  • MSSA (Methicillin-sensitive S. aureus): Minimum inhibitory concentration (MIC) of 128 µg/mL for viscosine (a co-isolated flavone), with synergistic effects when combined with vancomycin .

  • MRSA (Methicillin-resistant S. aureus): MIC of 256 µg/mL for viscosine, enhanced by Penduletin in combination therapy .

Table 4: Antibacterial Synergy with Penduletin

Bacterial StrainAntibiotic CombinationMIC ReductionReference
MSSAVancomycinFICI < 0.258
S. capraeVancomycinFICI < 0.5

Anti-Inflammatory Effects

Penduletin partially inhibits synovial phospholipase A2 (sPLA2), suggesting potential for treating inflammatory disorders .

Research Findings and Mechanistic Insights

Structure-Activity Relationship (SAR)

The hydroxy and methoxy groups at specific positions influence bioactivity:

  • Hydroxylation at C5 and C4': Critical for antiviral and anticancer activities .

  • Methoxy groups at C3, C6, C7: Enhance lipophilicity, aiding cellular uptake .

Synergistic Interactions

Penduletin’s combination with antibiotics like vancomycin reduces MICs, indicating potential as an adjuvant therapy . For example:

  • MSSA: Vancomycin + Penduletin achieved FICI < 0.258, a synergistic interaction .

Pharmacokinetics and Metabolism

Applications and Future Directions

Analytical and Pharmaceutical Use

  • Reference Standard: Employed in method development and validation for pharmaceuticals .

  • API Synthesis: Used in quality control (QC) during drug manufacturing .

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